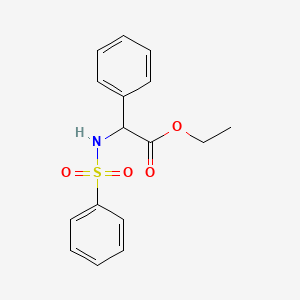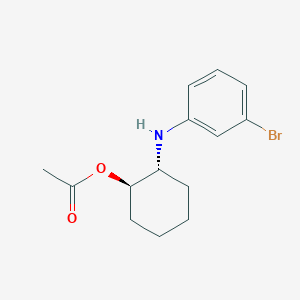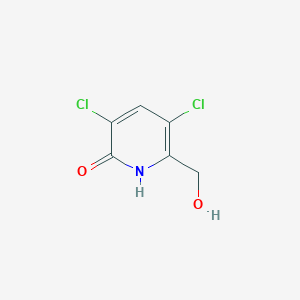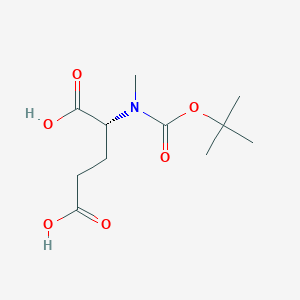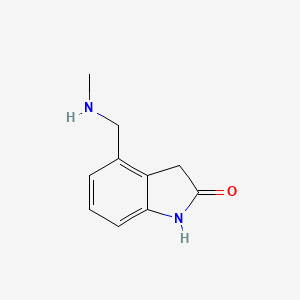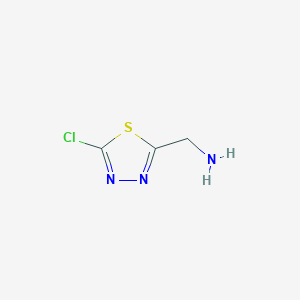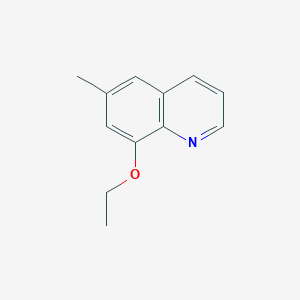
8-Ethoxy-6-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-6-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. It has the molecular formula C12H13NO and a molecular weight of 187.24 . Quinolines are known for their broad range of activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Ethoxy-6-methylquinoline, can be achieved through various methods. One common approach involves the reaction of anilines with aldehydes, followed by C-H functionalization, C-N/C-C bond construction, and C-C bond cleavage . Another method includes microwave-assisted, ultrasound-promoted, or heterogeneous acid-catalyzed reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. For example, Zhang et al. developed a green method for preparing quinolinedicarboxylates by reacting 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethoxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction. Substitution reactions often involve electrophilic or nucleophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Aplicaciones Científicas De Investigación
8-Ethoxy-6-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various biologically-modeled transition metal complexes.
Biology: It exhibits antibacterial activity and is active against Mycobacterium tuberculosis.
Medicine: It is a component of pharmacologically active heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Ethoxy-6-methylquinoline involves its interaction with molecular targets and pathways. For example, it exhibits strong adsorption on catalyst surface active sites, which hampers further adsorption of other compounds . Additionally, it may act at an early stage of the virus lifecycle, reducing the intracellular production of viral proteins .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties with metal ions.
4-Hydroxy-2-quinolones: Explored for their antineoplastic activity.
Uniqueness
8-Ethoxy-6-methylquinoline is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Número CAS |
20984-34-3 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
8-ethoxy-6-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3 |
Clave InChI |
ODULKBSTGBCTMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC2=C1N=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


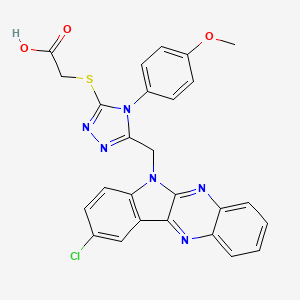
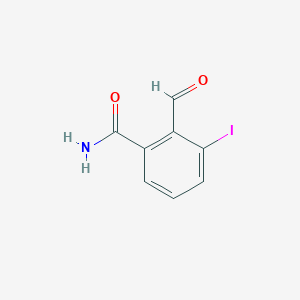
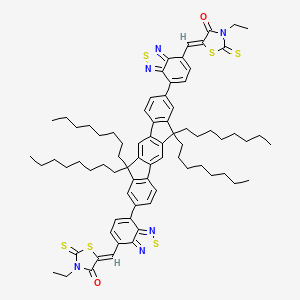
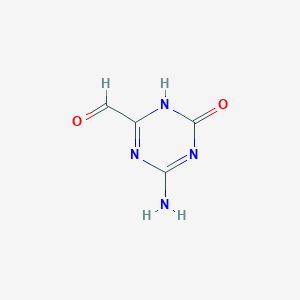
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

